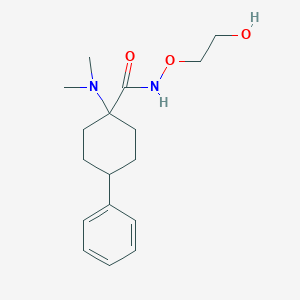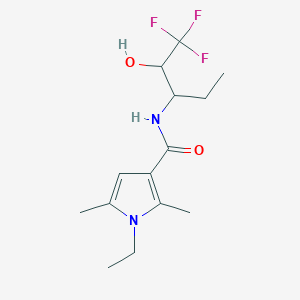
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a pyrazole-based compound that has shown potential in various research applications.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis (Zhang et al., 2017). It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Xu et al., 2020).
Biochemical and Physiological Effects:
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and reduce inflammation (Chen et al., 2019). It has also been reported to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease (Xu et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide in lab experiments is its potential as an anticancer agent and treatment for Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action to optimize its use in research. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease. Additionally, research can be conducted to explore its potential use in combination with other compounds to enhance its efficacy.
In conclusion, N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide is a pyrazole-based compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its use in research and explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide involves the reaction of 1,2-thiazol-5-ylmethylamine with 4-bromo-1,1-dimethyl-1-butanol to form an intermediate. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the final product. The synthesis method has been reported in a research article by Zhang et al. (2017).
Applications De Recherche Scientifique
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide has been used in various scientific research applications. It has been reported to have potential as an anticancer agent (Zhang et al., 2017), as well as a potential treatment for Alzheimer's disease (Xu et al., 2020). It has also been used in research related to inflammation and oxidative stress (Chen et al., 2019).
Propriétés
IUPAC Name |
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)17-10(3)12(7-14-17)13(18)16(4)8-11-5-6-15-19-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWFHQXFHTAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)N(C)CC2=CC=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-1-propan-2-yl-N-(1,2-thiazol-5-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-piperidin-1-yl-1,3-thiazole-4-carboxamide](/img/structure/B7437785.png)
![(6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7437797.png)


![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)